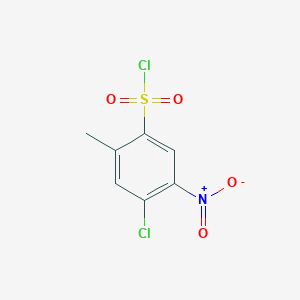

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride

Descripción

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at position 1, a methyl group (-CH₃) at position 2, a chlorine atom at position 4, and a nitro group (-NO₂) at position 3. This compound is of interest in organic synthesis due to the electron-withdrawing effects of the nitro and sulfonyl chloride groups, which enhance its reactivity in nucleophilic substitution and coupling reactions. The following comparison focuses on structurally related sulfonyl chlorides with analogous substituents, as documented in authoritative sources.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABZCNCBFPIBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available benzene derivatives. One common method involves the nitration of 4-chloro-2-methylbenzene (chlorotoluene) to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often require the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for sulfonation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of the reactive intermediates. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups that activate the aromatic ring towards electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Common Reagents and Conditions

Nitration: Concentrated sulfuric acid and fuming nitric acid.

Sulfonation: Chlorosulfonic acid.

Nucleophilic Substitution: Amines, alcohols, or thiols under basic conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Aplicaciones Científicas De Investigación

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways include enzymes and proteins that interact with sulfonyl groups, affecting their function and activity .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Properties of Comparable Sulfonyl Chlorides

Key Observations:

Substituent Effects on Molecular Weight :

- Halogen substituents significantly increase molecular weight. For example, bromine in 5-bromo-2-chlorobenzene-1-sulfonyl chloride contributes to its higher molecular weight (289.96 g/mol) compared to the fluoro-substituted analog (274.06 g/mol) .

- The methyl group in 2-methyl-5-nitrobenzenesulfonyl chloride results in a lower molecular weight (235.64 g/mol) relative to halogenated derivatives .

Reactivity and Stability: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂Cl) enhance electrophilicity, making these compounds reactive toward nucleophiles. For instance, the nitro group at position 4 in 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride likely increases its reactivity in substitution reactions . Halogens (Cl, Br, F) influence stability and solubility. Fluorine’s electronegativity may improve thermal stability, while bromine’s larger atomic size could hinder crystalline packing .

Synthetic Applications: 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8) is used as a sulfonating agent in peptide synthesis due to its moderate steric hindrance from the methyl group . Cyano-substituted derivatives like 5-bromo-2-cyanobenzene-1-sulfonyl chloride (CAS 1257415-88-5) are intermediates in pharmaceutical synthesis, where the cyano group facilitates further functionalization .

Research Findings and Trends

- Positional Isomerism : The position of substituents critically affects reactivity. For example, nitro groups at position 4 (as in ) versus position 5 (as in ) alter electronic distribution, impacting reaction pathways.

- Halogen Diversity : Fluorine’s small size and high electronegativity (e.g., ) contrast with bromine’s polarizability (e.g., ), influencing solubility and cross-coupling efficiency.

- Industrial Relevance : American Elements emphasizes the production of high-purity sulfonyl chlorides (≥99%) for applications in electronics and pharmaceuticals, underscoring the demand for precise substituent engineering .

Actividad Biológica

4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride that has garnered interest due to its potential biological activities. Its unique structure, characterized by the presence of a chloro group, a methyl group, and a nitro group on the benzene ring, suggests that it may interact with various biological targets, influencing cellular processes.

The molecular formula of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is . The sulfonyl chloride functional group (SO₂Cl) imparts electrophilic character, making it reactive towards nucleophiles. This reactivity is crucial for its biological interactions.

Biological Activity

Research indicates that 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, affecting metabolic pathways and cellular functions. For example, it can interact with protein targets involved in cell signaling and regulation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Similar compounds in its class have demonstrated efficacy against bacterial and fungal strains, indicating potential for therapeutic applications .

- Anti-Cancer Activity : There is emerging evidence that the compound may play a role in cancer treatment by targeting specific cancer cell pathways. It has been associated with synthetic lethality in cancer cells lacking certain tumor suppressor genes .

The mechanism by which 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride exerts its biological effects likely involves the following:

- Electrophilic Attack : The sulfonyl chloride can undergo nucleophilic substitution reactions with thiol groups in proteins, leading to modifications that alter protein function.

- Disruption of Cellular Pathways : By inhibiting key enzymes involved in signaling pathways, the compound can disrupt normal cellular processes, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Activity : A study evaluated the effectiveness of various sulfonyl chlorides against pathogenic bacteria and fungi. Results indicated that 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride showed significant inhibitory effects against certain strains, suggesting its potential as an antimicrobial agent .

- Cancer Research : In a screening for inhibitors of PRMT5, a protein implicated in cancer progression, 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride was identified as a promising candidate due to its ability to disrupt PRMT5 interactions with substrate adaptors .

Comparative Analysis

To better understand the biological activity of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H6ClNO4S | Enzyme inhibition, antimicrobial properties |

| 4-Bromo-2-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H6BrNO4S | Similar enzyme inhibition patterns |

| 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H6FNO4S | Enhanced electrophilicity leading to increased reactivity |

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride?

- Methodological Answer : The compound is typically synthesized via sulfonation and chlorination steps. A common approach involves reacting the precursor (e.g., 4-chloro-2-methyl-5-nitrobenzenesulfonic acid) with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Catalysts such as N,N-dimethylformamide (DMF) or N-methylacetamide are often added to enhance reactivity. For example, refluxing the precursor with SOCl₂ in benzene for 4–12 hours yields the sulfonyl chloride derivative. Purification involves distillation or recrystallization from non-polar solvents .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substitution patterns and functional groups. For instance, the sulfonyl chloride group (SO₂Cl) appears as a distinct downfield signal in ¹³C NMR (~110–120 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>98%).

- Melting Point Analysis : A sharp melting point (e.g., 83–87°C) indicates high crystallinity and purity .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solvents : Dichloromethane (DCM) or benzene are preferred for reactions due to their inertness. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis.

- Storage : Store under anhydrous conditions at 2–8°C in sealed, amber glass vials to minimize light- or moisture-induced degradation .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of sulfonyl chloride formation?

- Methodological Answer :

- Temperature : Lower temperatures (0–20°C) reduce side reactions (e.g., sulfonic acid formation) but may prolong reaction times. Higher temperatures (50°C) accelerate chlorination but risk decomposition.

- Catalyst Ratio : A 1:1.2 molar ratio of precursor to SOCl₂ maximizes yield. Excess SOCl₂ (>1.5 eq) can lead to over-chlorination.

- Solvent Polarity : Non-polar solvents (e.g., DCM) improve selectivity by stabilizing the intermediate sulfonic acid chloride .

Q. What strategies mitigate competing side reactions during derivatization (e.g., sulfonamide formation)?

- Methodological Answer :

- Stepwise Functionalization : React the sulfonyl chloride with amines (e.g., benzylamine) in a two-phase system (DCM/H₂O, 2:1) at 0°C to control exothermicity.

- Protection of Reactive Sites : Block nitro or methyl groups with tert-butyldimethylsilyl (TBS) ethers before sulfonylation to prevent unwanted substitutions.

- Catalytic Bases : Use sodium carbonate (Na₂CO₃) to scavenge HCl, shifting equilibrium toward sulfonamide formation .

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity of sulfonamide derivatives to target enzymes (e.g., carbonic anhydrase).

- QSAR Analysis : Correlate electronic parameters (Hammett σ constants of substituents) with biological activity to optimize lead compounds .

Contradictions and Resolutions

- vs. 8 : uses SOCl₂ in benzene for a structurally similar compound, while lists CAS 4533-96-4 but lacks procedural details. Resolve by cross-validating conditions: SOCl₂/DMF in DCM at 50°C is broadly applicable .

- Hydrolysis Risk : notes sulfonyl chlorides hydrolyze rapidly in water, conflicting with ’s aqueous workup. Resolution: Use cold, buffered aqueous phases (pH 7–8) to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.